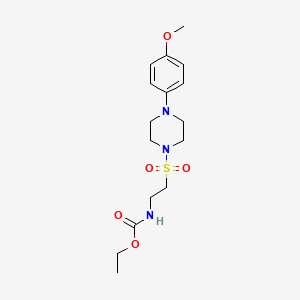

Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Beschreibung

Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position. The piperazine ring is further modified by a sulfonylethyl carbamate moiety, which includes an ethyl carbamate group linked via a sulfonyl bridge. The compound’s synthesis involves multi-step reactions, starting from 1-(4-methoxyphenyl)piperazine and progressing through hydrazide and oxadiazole intermediates, as detailed in .

Eigenschaften

IUPAC Name |

ethyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5S/c1-3-24-16(20)17-8-13-25(21,22)19-11-9-18(10-12-19)14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPNAGHNSYAFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can produce high yields of the desired compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under basic conditions, often using bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield 2-substituted chiral piperazines .

Wissenschaftliche Forschungsanwendungen

Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s neuroprotective effects are likely due to its ability to inhibit acetylcholinesterase and prevent oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural and Functional Analogs

Structural Analogs: Substituent Variations on the Piperazine Ring

Ethyl (2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate ()

- Structural Difference : The 4-methoxyphenyl group is replaced with a 2-fluorophenyl substituent.

- Molecular Formula : C₁₅H₂₂FN₃O₄S (vs. C₁₆H₂₄N₃O₅S for the target compound, inferred).

- Implications: Fluorine’s electronegativity and small size may enhance metabolic stability and receptor binding compared to the methoxy group.

Oxadiazole-Piperazine Derivatives ()

- Example : 5-[(4-(4-Methoxyphenyl)piperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (Compound 3).

- Structural Difference : Incorporates an oxadiazole-thiol ring instead of the sulfonylethyl carbamate.

- Activity : These derivatives exhibit MAO inhibition, with the oxadiazole ring enhancing hydrogen bonding and enzyme interaction. The target compound’s sulfonyl-carbamate group may offer different pharmacokinetic properties due to increased polarity .

Functional Analogs: Piperazine-Sulfonyl Carbamates in Receptor Targeting

Adenosine A₂AR Ligands ()

- Example: Benzyl (2-(4-(4-((purinone)phenyl)sulfonyl)piperazin-1-yl)phenoxy)ethyl)carbamate (Compound 14, ).

- Structural Difference: Features a bulky purinone-phenyl group and benzyl carbamate.

- Activity: Designed as adenosine receptor ligands, these compounds highlight how larger aromatic substituents tailor selectivity for receptor subtypes (e.g., A₂AR). The target compound’s smaller 4-methoxyphenyl group may favor different receptor interactions .

Fluorescent Ligands ()

- Example: tert-Butyl (2-(2-(4-(pyrazolo-triazolo-pyrimidine)piperazin-1-yl)phenoxy)ethyl)carbamate (Compound 10).

- Structural Difference : Includes a pyrazolo-triazolo-pyrimidine moiety for fluorescence.

- Activity : Used as pharmacological tools for receptor imaging. The target compound’s lack of fluorescent groups limits its utility in imaging but may improve oral bioavailability .

Ethyl Carbamates in Pesticides ()

- Example: Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb).

- Structural Difference: Contains phenoxyphenoxy groups instead of piperazine-sulfonyl.

- Activity: Fenoxycarb acts as an insect growth regulator. While the ethyl carbamate moiety is shared, the target compound’s piperazine-sulfonyl structure suggests divergent biological targets, likely unrelated to pesticidal activity .

Piperidine-Based Carbamates ()

- Example : Ethyl ((4-phenyl-1-benzyl-4-piperidyl)methyl)carbamate.

- Structural Difference : Replaces piperazine with a piperidine ring and adds benzyl substituents.

Q & A

Q. What are the standard synthetic routes for synthesizing Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, and how are intermediates characterized?

The synthesis typically involves sequential reactions starting with 1-(4-methoxyphenyl)piperazine. Key steps include alkylation with ethyl 2-chloroacetate, hydrazide formation via hydrazine hydrate, and cyclization with carbon disulfide. Intermediates are characterized using -NMR (e.g., N-CH protons at 3.83–3.84 ppm), -NMR (piperazine carbons at 51.30–52.51 ppm), and HRMS for molecular weight confirmation .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

- and -NMR are essential for verifying proton and carbon environments, particularly the sulfonyl and carbamate groups. HRMS validates the molecular formula (e.g., M+1 peaks matching calculated weights). Advanced techniques like 2D NMR (COSY, HSQC) may resolve complex spin systems in piperazine derivatives .

Q. What purification techniques are effective for isolating high-purity compounds in multi-step syntheses?

Column chromatography with silica gel is commonly used, employing gradients of ethyl acetate/hexane. For polar intermediates, recrystallization or preparative HPLC may enhance purity. Strong bases like DBU require anhydrous conditions to stabilize reactive intermediates .

Advanced Research Questions

Q. How does the sulfonyl group influence solubility and target binding affinity compared to analogs lacking this moiety?

The sulfonyl group enhances aqueous solubility by increasing polarity and forms hydrogen bonds with target proteins (e.g., acetylcholinesterase). Comparative studies show analogs without sulfonyl groups exhibit reduced binding affinity (ΔK ~2–3-fold) and faster metabolic clearance .

Q. What experimental strategies can resolve contradictions in biological activity data between derivatives with different piperazine substituents?

Use orthogonal assays:

- Enzyme inhibition assays (e.g., MAO-B or acetylcholinesterase) to quantify potency.

- Molecular docking to compare binding poses of fluorine- vs. chlorine-substituted analogs.

- Pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic differences. Discrepancies often arise from substituent electronegativity (e.g., fluorine improves metabolic stability vs. chlorine’s steric effects) .

Q. How can structure-activity relationship (SAR) studies optimize acetylcholinesterase inhibitory activity?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance π-π stacking with Trp86.

- Side-chain elongation : Replace ethyl carbamate with propyl variants to improve hydrophobic interactions.

- 3D conformational analysis : Use X-ray crystallography or cryo-EM to identify optimal sulfonyl-ethylcarbamate orientation in the active site .

Q. What in vitro models are recommended to evaluate pharmacokinetic properties like metabolic stability?

- Liver microsomal assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS.

- Caco-2 permeability assays : Assess intestinal absorption potential.

- Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Q. How does the compound’s 3D conformation impact biological target interaction, and what techniques elucidate this?

The carbamate group’s orientation determines hydrogen bonding with catalytic serine in acetylcholinesterase. Techniques:

- X-ray crystallography : Resolve bound conformations.

- Molecular dynamics simulations : Predict flexibility of the piperazine-sulfonyl linkage.

- NOESY NMR : Identify intramolecular contacts in solution .

Q. How can computational modeling predict receptor interaction sites, and what validation methods are used?

- Docking simulations (AutoDock, Glide): Screen against receptor libraries (e.g., GPCRs, ion channels).

- Free-energy perturbation (FEP) : Calculate binding energy differences between analogs.

- Experimental validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. What are the key considerations for selecting reaction conditions (e.g., bases, solvents) during synthesis?

- Bases : DBU or NaH for deprotonation in SN2 reactions.

- Solvents : Anhydrous DMF for nucleophilic substitutions; THF for Grignard reactions.

- Temperature control : Low temps (-20°C) to suppress side reactions in carbamate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.